molecular formula C21H20N2O3 B2712490 1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 933251-71-9

1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2712490
CAS No.: 933251-71-9
M. Wt: 348.402
InChI Key: XFCJSIDMUNBDDY-UHFFFAOYSA-N
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Description

1-Benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative characterized by a benzyl group at the N1 position and a 2-ethoxyphenyl substituent attached via the carboxamide linkage. The ethoxy group on the phenyl ring likely enhances solubility and influences intermolecular interactions, as seen in related compounds with alkoxy substituents .

Properties

IUPAC Name

1-benzyl-N-(2-ethoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-2-26-19-13-7-6-12-18(19)22-20(24)17-11-8-14-23(21(17)25)15-16-9-4-3-5-10-16/h3-14H,2,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCJSIDMUNBDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of benzylamine with 2-ethoxybenzaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The benzyl and ethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The benzyl group at N1 (as in the target compound and G857-0506) enhances steric bulk and may improve binding to hydrophobic pockets in kinases .
  • Alkoxy groups (e.g., ethoxy in the target compound) improve solubility compared to halogenated analogs like G857-0506 .
  • Planar conformations in compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suggest extended π-conjugation, which could influence electronic properties and target engagement .

Pharmacological Activity Comparison

Kinase Inhibition Profiles

Several analogs exhibit kinase inhibitory activity, highlighting the scaffold’s versatility:

  • BMS-777607 : A potent Met kinase inhibitor (IC50 = 3.9 nM) with selectivity over other kinases (e.g., Ron, Axl). The 4-fluorophenyl and chloropyridinyl groups are critical for binding .
  • SYK Kinase Inhibitor (1-benzyl-N-(5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide): Binds SYK kinase via the quinoline-oxypyridinyl moiety, demonstrating the importance of heterocyclic extensions for selectivity .

Target Compound Hypotheses: The 2-ethoxyphenyl group in the target compound may favor interactions with polar residues in kinase ATP-binding pockets, similar to BMS-777607’s ethoxy groups. However, the absence of a heterocyclic extension (e.g., quinoline in the SYK inhibitor) likely limits its kinase selectivity profile.

Antibacterial Activity

The ethoxy group may enhance membrane permeability, suggesting a possible avenue for the target compound’s evaluation.

Spectroscopic Data Comparison

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) References
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid 8.42–8.36 (H-4,6-py), 7.40–7.27 (Bn), 5.31 (–CH2) 164.72 (COOH), 145.6 (C-2), 52.6 (–CH2)
G857-0506 Data not provided Data not provided
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 8.30 (H-4), 7.50–7.20 (aryl H) 164.1 (C=O), 145.2 (C-2), 25.1 (CH3)

Insights :

  • The benzyl group’s aromatic protons (~7.40–7.27 ppm) and methylene protons (~5.31 ppm) are consistent across analogs .
  • The carboxamide carbonyl resonates near 164 ppm, confirming the keto-amine tautomer prevalence .

Biological Activity

1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and oncology.

Chemical Structure and Synthesis

The compound features a dihydropyridine ring with a benzyl group and an ethoxyphenyl substituent. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Dihydropyridine Ring : This can be achieved through the Hantzsch dihydropyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
  • Benzylation : A benzyl halide reacts with the dihydropyridine intermediate.
  • Ethoxyphenyl Group Introduction : This is often accomplished through nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Neuroprotective Effects : Studies suggest that compounds in this class can inhibit AMPA and kainate receptors, which are crucial in synaptic transmission and plasticity. This inhibition may provide therapeutic benefits for neurological disorders such as Alzheimer's disease and epilepsy .
  • Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent, making it a candidate for treating conditions like neuropathic pain .
  • Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties by modulating cell signaling pathways involved in tumor growth and metastasis .

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating various biological pathways including:

  • Signal Transduction : By influencing receptor activity, it can alter downstream signaling cascades.
  • Gene Expression Regulation : The compound may impact gene expression related to inflammation and cell proliferation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar dihydropyridine derivatives:

Compound NameStructureUnique Features
1-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideStructureDifferent ethoxy position; potential variation in receptor activity.
NifedipineStructureKnown calcium channel blocker; distinct pharmacological profile.
AmlodipineStructureLonger half-life; used primarily for hypertension treatment.

This comparison highlights how variations in substituents lead to differences in biological profiles and therapeutic applications.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Neuroprotection Study : A study demonstrated that dihydropyridine derivatives could significantly reduce neuronal cell death in models of oxidative stress .
  • Anti-inflammatory Research : Research indicated that certain dihydropyridines exhibited dose-dependent inhibition of pro-inflammatory cytokines in vitro .
  • Anticancer Trials : In vitro studies showed that specific derivatives inhibited cancer cell proliferation by inducing apoptosis .

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